molecular formula C48H76O19 B1680754 Sandosaponin A CAS No. 135272-91-2

Sandosaponin A

Cat. No.: B1680754
CAS No.: 135272-91-2
M. Wt: 957.1 g/mol
InChI Key: JTXVTHCLTOUSSL-VSDZMWCXSA-N
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Description

Sandosaponin A is a triterpene saponin, a class of glycosylated derivatives of triterpene sapogenins. It is primarily derived from the plant Phaseolus vulgaris. The compound has a molecular formula of C48H76O19 and a molecular weight of 956.498. This compound is known for its potent biological activities, including anti-inflammatory and anti-histamine properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sandosaponin A involves multiple steps, starting from the extraction of the sapogenin moiety from plant sources. The sapogenin is then glycosylated using specific glycosyl donors under controlled conditions. The reaction typically requires the presence of catalysts and specific temperature and pH conditions to ensure the successful attachment of sugar moieties to the sapogenin backbone .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Phaseolus vulgaris. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate the pure compound. The industrial process is optimized to maximize yield and purity while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions: Sandosaponin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced aglycones, and substituted saponins, each with unique biological activities .

Scientific Research Applications

Sandosaponin A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sandosaponin A involves its interaction with cell membranes and specific molecular targets. It inhibits the release of histamine from mast cells, thereby reducing inflammation and allergic responses. The compound also modulates various signaling pathways, including the MAPK/AP-1 pathway, which is involved in cellular responses to stress and inflammation .

Comparison with Similar Compounds

  • Soyasaponin Bb
  • Chikusetsusaponin IVa
  • Sandosaponin B

Comparison: Sandosaponin A is unique due to its potent inhibitory activity on histamine release, which is more pronounced compared to similar compounds like Soyasaponin Bb and Chikusetsusaponin IVa. Additionally, this compound has a distinct glycosylation pattern that contributes to its unique biological activities .

Biological Activity

Sandosaponin A, a triterpenoid saponin derived from the Zolfino bean (Phaseolus vulgaris), exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a sugar moiety attached to a triterpenoid backbone. The specific arrangement of these components contributes to its bioactivity. The structure-activity relationship (SAR) studies indicate that variations in the sugar chain and aglycone can significantly influence its pharmacological effects .

1. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

2. Antidiabetic Effects

Research indicates that this compound can inhibit aldose reductase (AKR1B1), an enzyme involved in the polyol pathway linked to diabetic complications. By inhibiting this enzyme, this compound may help prevent complications such as retinopathy and neuropathy in diabetic patients .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, including SARS-CoV-2. It has demonstrated significant binding affinity to viral proteins, potentially disrupting viral entry into host cells. This mechanism suggests its use as a therapeutic agent against viral infections .

4. Antitumor Effects

This compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 and MCF-7. Research has shown that it induces apoptosis through both intrinsic and extrinsic pathways, making it a candidate for cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Its role as an aldose reductase inhibitor demonstrates its potential in managing diabetes by preventing the conversion of glucose to sorbitol.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating key proteins involved in cell survival and death.
  • Antiviral Mechanisms : By binding to viral proteins, this compound may prevent viral replication and entry into host cells.

Case Studies

StudyFindings
Inhibition of AKR1B1 This compound showed differential inhibition of AKR1B1 with an IC50 value indicating significant potential for managing diabetic complications .
Antiviral Efficacy In vitro studies demonstrated that this compound inhibited SARS-CoV-2 entry with an EC50 value comparable to established antiviral agents .
Cytotoxicity in Cancer Cells Treatment with this compound resulted in reduced viability of HepG2 cells with apoptosis confirmed through flow cytometry .

Properties

CAS No.

135272-91-2

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-26,28-38,40-42,49-51,53-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1

InChI Key

JTXVTHCLTOUSSL-VSDZMWCXSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C

Appearance

Solid powder

melting_point

200 - 201 °C

Key on ui other cas no.

135272-91-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

sandosaponin A
soyasapogenol E 3-O-beta-D-glucopyranosyl(1-2)-beta-D-galactopyranosyl(1-2)-beta-D-glucopyranosiduronic acid

Origin of Product

United States

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